molecular formula C11H10N2O2 B7468895 N-(2-pyridylmethyl)furan-3-carboxamide

N-(2-pyridylmethyl)furan-3-carboxamide

Cat. No.: B7468895
M. Wt: 202.21 g/mol
InChI Key: ZXTDISFAYQZTAR-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)furan-3-carboxamide is a heterocyclic compound featuring a furan ring substituted with a carboxamide group at the 3-position and a 2-pyridylmethyl moiety attached to the nitrogen atom. This structure combines aromatic and amide functionalities, making it a versatile scaffold in medicinal chemistry and materials science. The pyridylmethyl group may enhance solubility and binding interactions in biological systems, as seen in related compounds .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(9-4-6-15-8-9)13-7-10-3-1-2-5-12-10/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTDISFAYQZTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Furan-3-carboxylic Acid

The foundational step involves preparing furan-3-carboxylic acid, often achieved via cyclization of β-dicarbonyl compounds. For example, ethyl acetoacetate reacts with chloroacetaldehyde under acidic conditions to form ethyl 2-methyl-3-furoate, which is hydrolyzed to 2-methylfuran-3-carboxylic acid. Adapting this method, unsubstituted furan-3-carboxylic acid can be synthesized by substituting chloroacetaldehyde with glyoxal, though yields may vary due to side reactions.

Conversion to Furan-3-carbonyl Chloride

Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents like dichloromethane. The reaction typically proceeds at reflux (40–60°C) for 2–4 hours, yielding furan-3-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure to avoid side reactions during the subsequent amidation step.

Coupling with 2-Pyridylmethylamine

The acyl chloride is reacted with 2-pyridylmethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane. Triethylamine (Et₃N) is added to scavenge HCl, facilitating the nucleophilic attack of the amine on the carbonyl carbon. The reaction is typically complete within 1–2 hours at 0–25°C, yielding N-(2-pyridylmethyl)furan-3-carboxamide.

Table 1: Representative Conditions for Acyl Chloride Route

StepReagents/ConditionsYield (%)Reference
Acyl chloride formationSOCl₂, DCM, reflux, 3 hr85–90
Amidation2-Pyridylmethylamine, Et₃N, THF, 25°C, 1.5 hr78

Multi-Step Synthesis from β-Dicarbonyl Precursors

Furan Ring Construction via Aldol Cyclization

Acyclic precursors like acetoacetic ester and aldoses undergo acid-catalyzed cyclization to form trisubstituted furans. For instance, ethyl acetoacetate and chloroacetaldehyde condense in pyridine to yield ethyl furan-3-carboxylate derivatives. Modifying the aldehyde component (e.g., using glyoxal instead of chloroacetaldehyde) enables the synthesis of unsubstituted furan-3-carboxylates.

Ester Hydrolysis and Functionalization

The ethyl ester is saponified using NaOH in ethanol-water, producing furan-3-carboxylic acid. Subsequent halogenation (e.g., SOCl₂) converts the acid to the acyl chloride, which is then coupled with 2-pyridylmethylamine as described in Section 1.3.

Table 2: Yields in Multi-Step Synthesis

IntermediateReaction ConditionsYield (%)
Ethyl furan-3-carboxylatePyridine, 25°C, 4 hr65
Furan-3-carboxylic acidNaOH (10%), ethanol-water, reflux, 6 hr89

Coupling Reagent-Assisted Amidation

Direct Amidation Using HATU or EDCl

Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation without isolating the acyl chloride. Furan-3-carboxylic acid and 2-pyridylmethylamine are combined in dimethylformamide (DMF) with a catalytic base (e.g., DMAP). This method avoids harsh conditions, improving functional group tolerance.

Optimization and Yield Comparison

HATU-mediated coupling typically achieves higher yields (80–85%) compared to EDCl (70–75%) due to enhanced activation of the carboxylic acid. However, HATU is cost-prohibitive for large-scale synthesis.

Challenges and Practical Considerations

Purification of Hydrophobic Amides

This compound exhibits limited solubility in polar solvents. Column chromatography using ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures is recommended .

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridylmethyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-pyridylmethyl)furan-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to c-Jun N-terminal kinase 3, inhibiting its activity and thereby exerting anti-inflammatory effects . The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro group in 22a () enhances trypanocidal activity, likely by increasing electrophilicity and interaction with parasitic targets .
  • Aromatic Extensions: Compounds like V-13–009920 () and 1q () incorporate extended aromatic systems (e.g., chlorophenyl, quinoline), improving target affinity through π-π stacking or hydrophobic interactions.
  • Fluorinated Moieties : The trifluoromethyl group in V-13–009920 and 2-methyl-N-(indazolyl)furan-3-carboxamide () enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in anticancer agents .

Key Observations :

  • Potency : The fascin inhibitor (IC₅₀ = 0.2 µM) demonstrates superior activity compared to V-13–009920 (IC₅₀ = 4.0 µM), likely due to its indazole and trifluoromethyl groups enhancing target engagement .
  • Therapeutic Scope: Nitrofuran derivatives (e.g., 22a) are prioritized for parasitic diseases, whereas pyridylmethyl or quinoline-substituted analogs may have broader applications in cancer and infectious diseases .

Key Observations :

  • Synthetic Accessibility : Most analogs are synthesized via amide coupling (e.g., HBTU/DIPEA in ), suggesting that this compound could be prepared similarly .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., furan C3 vs. C2 substitution) .
  • X-ray Crystallography : Resolves 3D conformation and steric interactions, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced : Pair experimental data with computational tools (e.g., PubChem descriptors) to predict properties like logP or hydrogen-bonding capacity .

How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Advanced
Density Functional Theory (DFT) with exact-exchange functionals (e.g., B3LYP) provides insights into:

  • Electrophilic/Nucleophilic Sites : Calculated Fukui indices identify reactive centers for functionalization .
  • Thermochemical Accuracy : Predicts bond dissociation energies and reaction pathways (average deviation <3 kcal/mol in related systems) .
  • Solvent Effects : COSMO-RS models simulate solubility and solvation free energies .

Methodological Tip : Validate DFT results with experimental spectroscopic data (e.g., IR vibrational modes) to ensure model reliability .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms. Standardize protocols using guidelines like OECD 423 for toxicity studies .
  • Purity Issues : Employ HPLC (>95% purity) and DSC (differential scanning calorimetry) to confirm compound integrity .
  • Structural Analogues : Compare with derivatives (e.g., thiophene vs. phenyl substitutions) to isolate substituent-specific effects .

Case Study : Inconsistent cytotoxicity data for furan carboxamides may stem from metabolic stability differences—address via hepatic microsome assays .

What structural features influence the bioactivity of this compound?

Basic
Key determinants include:

  • Heterocyclic Motifs : The pyridine ring enhances π-π stacking with biological targets, while the furan oxygen modulates electronic properties .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) increase electrophilicity, enhancing enzyme inhibition .
  • Amide Linker : Facilitates hydrogen bonding with residues in active sites (e.g., proteases or kinases) .

Advanced : Use QSAR models to quantify substituent contributions to bioactivity .

What strategies optimize yield in multi-step syntheses of this compound?

Q. Advanced

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve acylation yields but may require purification via column chromatography .
  • Flow Chemistry : Continuous reactors minimize side reactions in scale-up syntheses .

Data Example : Microwave-assisted synthesis reduced reaction time by 60% in thiazole derivatives .

How is purity assessed post-synthesis, and what are common contaminants?

Q. Basic

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities .
  • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .
  • Common Contaminants : Unreacted starting materials (e.g., pyridine intermediates) or hydrolysis byproducts (e.g., carboxylic acids) .

Advanced : LC-MS/MS detects trace impurities at ppm levels .

What is the role of exact-exchange functionals in DFT studies of this compound?

Advanced
Exact-exchange terms (e.g., in B3LYP) improve accuracy for:

  • Charge Transfer : Critical for predicting redox potentials in electrochemical studies .
  • Non-Covalent Interactions : Van der Waals and hydrogen-bonding energies in protein-ligand docking .
  • Excited States : TD-DFT calculations for UV-Vis absorption spectra .

Validation : Compare computed vs. experimental IR spectra to refine exchange-correlation functionals .

How does this compound compare to structurally similar compounds?

Q. Advanced

  • Thiophene Analogues : Higher lipophilicity (logP +0.5) enhances membrane permeability but may reduce solubility .
  • Indole Derivatives : Broader kinase inhibition profiles due to indole’s planar structure .
  • Trifluoromethyl Substitutions : Improve metabolic stability in vivo but complicate synthesis .

Methodological Tip : Use molecular docking (AutoDock Vina) to compare binding poses across analogues .

What in vitro assays are recommended for evaluating therapeutic potential?

Q. Basic

  • Cytotoxicity : MTT assay on cancer cell lines (IC50_{50} values) .
  • Enzyme Inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases .
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .

Advanced : Combine with transcriptomics (RNA-seq) to identify pathway-level effects .

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